![molecular formula C8H5ClN2 B1368886 2-Chloro-1,5-naphthyridine CAS No. 7689-62-5](/img/structure/B1368886.png)
2-Chloro-1,5-naphthyridine
Overview
Description
2-Chloro-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are of significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridines, including 2-Chloro-1,5-naphthyridine, involves various strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes . A specific example is the synthesis of 2-chloro-1,5-Naphthyridine-3-carbaldehyde from the condensation of N-(pyridine-3-yl) acetamide in the presence of dimethylformamide and phosphorous oxychloride through Vilsmeir – Haack cyclization .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1,5-naphthyridine is based on the 1,5-naphthyridine scaffold, which is a bicyclic compound containing two fused pyridine rings .
Chemical Reactions Analysis
1,5-Naphthyridines, including 2-Chloro-1,5-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .
Scientific Research Applications
Medicinal Chemistry
1,5-Naphthyridine derivatives, including 2-Chloro-1,5-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They have been used in the development of various drugs due to their wide range of biological activities .
Synthesis of Functionalized Ligands
2-Chloro-1,5-naphthyridine has been used for the synthesis of 1,5-naphthyridine functionalized indenyl and cyclopentadienyl ligands . These ligands have potential applications in the field of coordination chemistry and catalysis.
Antiproliferative Activity
Some 1,5-naphthyridine derivatives have shown antiproliferative activity . This suggests that 2-Chloro-1,5-naphthyridine could potentially be used in the development of new anticancer drugs.
Antibacterial Activity
1,5-Naphthyridines have also demonstrated antibacterial activity . Therefore, 2-Chloro-1,5-naphthyridine could be used in the synthesis of new antibacterial agents.
Antiparasitic Activity
There is evidence that some 1,5-naphthyridines have antiparasitic activity . This indicates that 2-Chloro-1,5-naphthyridine could potentially be used in the development of antiparasitic drugs.
Antiviral and Anti-inflammatory Activities
1,5-Naphthyridines have shown antiviral and anti-inflammatory activities . This suggests that 2-Chloro-1,5-naphthyridine could be used in the development of new antiviral and anti-inflammatory drugs.
Mechanism of Action
Target of Action
1,5-naphthyridine derivatives, a class to which 2-chloro-1,5-naphthyridine belongs, are known to exhibit a wide variety of biological activities .
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
1,5-naphthyridine derivatives are known to exhibit a wide variety of biological activities .
Safety and Hazards
While the specific safety and hazards of 2-Chloro-1,5-naphthyridine were not found in the retrieved papers, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemical compounds .
Future Directions
The future directions for 2-Chloro-1,5-naphthyridine and similar compounds could involve further exploration of their synthesis, reactivity, and applications. Given their significant importance in the field of medicinal chemistry and their wide range of biological activities, these compounds could be further studied for potential therapeutic applications .
properties
IUPAC Name |
2-chloro-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYRQGHDOBBUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569183 | |
Record name | 2-Chloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7689-62-5 | |
Record name | 2-Chloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 2-chloro-1,5-naphthyridine in this research?
A1: The synthesis of 2-chloro-1,5-naphthyridine serves as an important step towards the ultimate goal of the research, which is to create bis-naphthyridine centered tridentate ligands for ruthenium complexes. [] The chlorine atom in 2-chloro-1,5-naphthyridine serves as a handle for further functionalization. The researchers utilize this functionality to connect the naphthyridine core with other molecular units via Stille cross-coupling reactions. [] This approach allows for the construction of complex molecules with potentially useful properties, such as the targeted ruthenium complexes.
Q2: Are there any details about the analytical methods used to characterize 2-chloro-1,5-naphthyridine?
A2: While the paper doesn't provide specific details on the analytical techniques employed, it does mention that the synthesis of 2-chloro-1,5-naphthyridine, along with some of its intermediates, was previously unreported. [] This suggests that the researchers likely used various characterization methods to confirm the identity and purity of their synthesized compound. Common techniques for characterizing similar compounds include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.